![molecular formula C24H44BrNO B14254170 1-[(Octadecyloxy)methyl]pyridin-1-ium bromide CAS No. 183585-20-8](/img/structure/B14254170.png)
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a long alkyl chain, imparts distinct physicochemical properties that make it valuable for specific applications.
Métodos De Preparación
The synthesis of 1-[(Octadecyloxy)methyl]pyridin-1-ium bromide typically involves the quaternization of pyridine with an alkylating agent. One common method is the reaction of pyridine with octadecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: The compound exhibits antimicrobial properties and is used in the development of disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines. Its ability to disrupt cellular membranes makes it a candidate for drug delivery applications.
Industry: In the industrial sector, it is used as a surfactant in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-[(Octadecyloxy)methyl]pyridin-1-ium bromide involves its interaction with cellular membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and anticancer applications, where the compound targets and destroys pathogenic cells. The pyridinium moiety also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide can be compared with other pyridinium salts and quaternary ammonium compounds:
1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide: Similar in structure but with a shorter alkyl chain, leading to different physicochemical properties and applications.
4-(Dimethylamino)pyridin-1-ium bromide: Lacks the long alkyl chain, making it less effective as a surfactant but useful in other catalytic applications.
N-Benzyl-4-N,N-dimethylaminopyridinium salt: Exhibits high catalytic activity in oxidation reactions, similar to this compound, but with different substrate specificity.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct surface-active properties and enhances its interaction with biological membranes, making it valuable for specific applications in various fields.
Propiedades
Número CAS |
183585-20-8 |
|---|---|
Fórmula molecular |
C24H44BrNO |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1-(octadecoxymethyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C24H44NO.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24-25-21-18-17-19-22-25;/h17-19,21-22H,2-16,20,23-24H2,1H3;1H/q+1;/p-1 |
Clave InChI |
JPEIBRBHMCTGEF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC[N+]1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
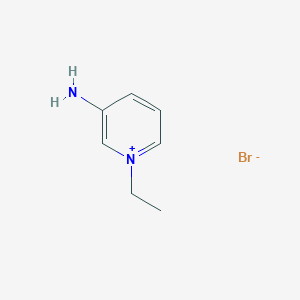
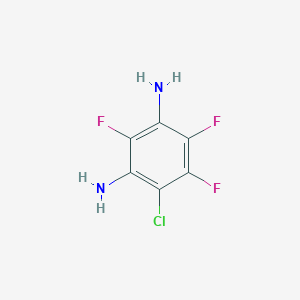
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)

![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)
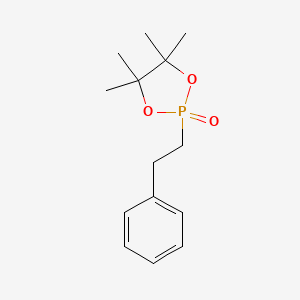

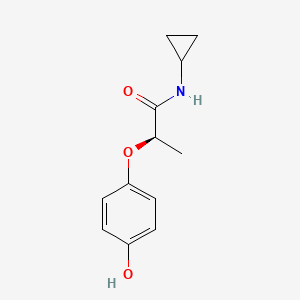
![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
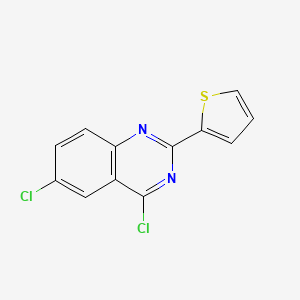
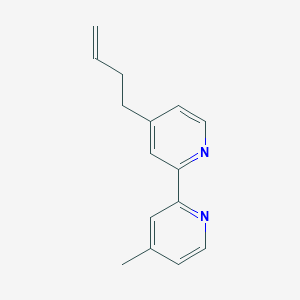
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
